N-cycloheptyl-2-methylbutanamide
Description
N-Cycloheptyl-2-methylbutanamide is a synthetic amide derivative characterized by a cycloheptyl group attached to the nitrogen atom of a 2-methylbutanamide backbone. This compound belongs to a broader class of substituted amides, which are frequently explored for their bioactivity, including anti-inflammatory, analgesic, and receptor-targeting properties .
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32g/mol |
IUPAC Name |
N-cycloheptyl-2-methylbutanamide |
InChI |
InChI=1S/C12H23NO/c1-3-10(2)12(14)13-11-8-6-4-5-7-9-11/h10-11H,3-9H2,1-2H3,(H,13,14) |
InChI Key |
NMZWTXSUAIBAND-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)NC1CCCCCC1 |
Canonical SMILES |
CCC(C)C(=O)NC1CCCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Amides
Key Observations:
- Ring Size and Flexibility : The cycloheptyl group in the target compound offers greater conformational flexibility compared to cyclohexyl or bicyclic systems (e.g., bicyclo[2.2.1]heptane in ). This may enhance binding to less rigid biological targets .
- Functional Groups: Unlike compounds with thioxomethyl () or amino-phenoxy groups (), the target compound lacks polar moieties, which may limit hydrogen-bonding interactions .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations:
- Lipophilicity : The cycloheptyl group likely increases LogP compared to smaller aromatic substituents (e.g., chlorophenyl in ), aligning with its predicted low solubility.
- Hydrogen-Bonding Capacity: Compounds with amino or phenoxy groups (e.g., ) exhibit higher H-bond donor/acceptor counts, enhancing aqueous solubility and target engagement .
Pharmacological Activities
Table 3: Reported Bioactivities of Analogous Compounds
Key Observations:
- Anti-inflammatory Potential: The bicycloheptane derivatives in demonstrate robust anti-inflammatory activity, suggesting that the cycloheptyl group in the target compound may similarly modulate inflammatory pathways .
- Metabolic Stability : Bulky substituents (e.g., cycloheptyl) may reduce metabolic degradation compared to smaller aromatic groups (e.g., chlorophenyl) .
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